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molecular formula C12H10FNO B8283297 1-Fluoro-2-acetylaminonaphthalene

1-Fluoro-2-acetylaminonaphthalene

Cat. No. B8283297
M. Wt: 203.21 g/mol
InChI Key: MZAVKBUOHKSZTN-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A mixture of 1.31 g (6.43 mmol) of 1-fluoro-2-acetylaminonaphthalene in 15 mL of 6 N HCl and 15 mL of EtOH under a nitrogen atmosphere is heated to reflux for 3 hours and then allowed to cool to room temperature. The reaction is neutralized with saturated aqueous NaHCO3 and extracted 3 times with 30 mL of CH2Cl2. The combined organic layers are washed 2 times with 20 mL saturated brine, dried over MgSO4 and the solvents evaporated to give 1-fluoro-2-aminonaphthalene.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[NH:12]C(=O)C.C([O-])(O)=O.[Na+]>Cl.CCO>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
FC1=C(C=CC2=CC=CC=C12)NC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 30 mL of CH2Cl2
WASH
Type
WASH
Details
The combined organic layers are washed 2 times with 20 mL saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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